molecular formula C17H25NO3S B2574442 N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylpropanamide CAS No. 2175979-62-9

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylpropanamide

Cat. No. B2574442
CAS RN: 2175979-62-9
M. Wt: 323.45
InChI Key: KGDJCLQSBMQJOD-UHFFFAOYSA-N
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Description

N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylpropanamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of cancer and autoimmune diseases.

Scientific Research Applications

  • Synthesis of Anticancer Agents : Functionalized amino acid derivatives, including compounds related to N-((4-(2-hydroxyethoxy)tetrahydro-2H-thiopyran-4-yl)methyl)-3-phenylpropanamide, have been synthesized and evaluated for their cytotoxicity against human cancer cell lines. This research highlights the potential of these compounds in designing new anticancer agents (Kumar et al., 2009).

  • Shrimp Preservation : Novel hydroxypyridinone derivatives related to this compound have been investigated for their potential as shrimp preservatives. Their antimicrobial and antioxidant activities were evaluated, showing promising results in extending the shelf life of shrimp (Dai et al., 2016).

  • Design of Histone Deacetylase Inhibitors : N-hydroxy-4-(3-phenylpropanamido)benzamide derivatives, which share structural similarities, have been designed and synthesized as histone deacetylase inhibitors. These compounds exhibited inhibitory activity against enzymes and showed potential in inducing cell-cycle arrest in cancer cells (Jiao et al., 2009).

  • Sensitization of NIR Luminescence of Lanthanide Ions : Polydentate ligands similar to the compound have been synthesized to sensitize the near-infrared luminescence of lanthanide ions, showing potential in the development of NIR probes for bioanalyses (Comby et al., 2006).

  • Muscarinic Receptor Antagonists : Research on α-hydroxyamides with similar structures has led to the development of compounds that act as antagonists of the M3 muscarinic receptor, which are important for studying neurological and gastrointestinal disorders (Broadley et al., 2011).

  • Drug Design for Analgesic and Antipyretic Agents : The synthesis of paracetamol analogues, sharing structural characteristics, has been explored for potential analgesic and antipyretic properties (Reddy et al., 2014).

properties

IUPAC Name

N-[[4-(2-hydroxyethoxy)thian-4-yl]methyl]-3-phenylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3S/c19-10-11-21-17(8-12-22-13-9-17)14-18-16(20)7-6-15-4-2-1-3-5-15/h1-5,19H,6-14H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGDJCLQSBMQJOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCC1(CNC(=O)CCC2=CC=CC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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